Cas no 7268-65-7 (nonadecane-1,19-diol)
nonadecane-1,19-diol Chemical and Physical Properties
Names and Identifiers
-
- nonadecane-1,19-diol
- 1,19-Nonadecanediol
- 1,19 - 19 ALKANE DIOL
- 7268-65-7
- F71524
- SCHEMBL215690
- BS-48095
-
- Inchi: 1S/C19H40O2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2
- InChI Key: XKPKZJWXMSYCHL-UHFFFAOYSA-N
- SMILES: OCCCCCCCCCCCCCCCCCCCO
Computed Properties
- Exact Mass: 300.303
- Monoisotopic Mass: 300.302830514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 18
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 0.891
- Melting Point: 101 °C
- Boiling Point: 417.197°C at 760 mmHg
- Flash Point: 176.963°C
- Refractive Index: 1.465
- PSA: 40.46
- LogP: 5.60270
nonadecane-1,19-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229688-25g |
Nonadecane-1,19-diol |
7268-65-7 | 95% | 25g |
$600 | 2024-06-03 | |
| Aaron | AR01XDVZ-250mg |
Nonadecane-1,19-diol |
7268-65-7 | 98% | 250mg |
$20.00 | 2025-02-12 | |
| Aaron | AR01XDVZ-1g |
Nonadecane-1,19-diol |
7268-65-7 | 98% | 1g |
$48.00 | 2025-02-12 | |
| Aaron | AR01XDVZ-5g |
Nonadecane-1,19-diol |
7268-65-7 | 98% | 5g |
$167.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1229688-25g |
nonadecane-1,19-diol |
7268-65-7 | 95% | 25g |
$600 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1229688-25g |
nonadecane-1,19-diol |
7268-65-7 | 95% | 25g |
$600 | 2025-02-21 | |
| Aaron | AR01XDVZ-25g |
Nonadecane-1,19-diol |
7268-65-7 | 98% | 25g |
$583.00 | 2025-02-12 |
nonadecane-1,19-diol Suppliers
nonadecane-1,19-diol Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on nonadecane-1,19-diol
Properties and Applications of Nonadecane-1,19-diol (CAS No. 7268-65-7)
Nonadecane-1,19-diol, with the chemical formula C19H40O2 and CAS number 7268-65-7, is a long-chain linear alcohol that has garnered significant attention in the field of materials science, pharmaceuticals, and polymer chemistry due to its unique physicochemical properties. This compound, characterized by its two hydroxyl groups positioned at the 1st and 19th carbon atoms, exhibits a high molecular weight and a relatively high melting point compared to shorter-chain alcohols. Such attributes make it a valuable candidate for various industrial and research applications.
The structural uniqueness of nonadecane-1,19-diol lies in its extended alkyl chain and the symmetrical placement of the hydroxyl groups. This configuration imparts exceptional solubility in nonpolar solvents while maintaining a degree of polarity that allows for interactions with polar molecules. These properties are particularly useful in the formulation of specialty coatings, adhesives, and lubricants where both hydrophobicity and hydrophilicity need to be balanced.
In recent years, nonadecane-1,19-diol has been explored as a key component in the development of advanced materials. Its ability to act as a chain extender or modifier in polymer systems has led to the creation of high-performance elastomers and polyurethanes. For instance, research published in the Journal of Polymer Science Letters has demonstrated that incorporating nonadecane-1,19-diol into polyurethane matrices enhances thermal stability and mechanical strength, making it suitable for applications in automotive parts and aerospace components where durability under extreme conditions is paramount.
The pharmaceutical industry has also shown interest in nonadecane-1,19-diol due to its potential as a solvent or intermediate in drug synthesis. Its long-chain structure can improve the solubility of certain bioactive molecules, facilitating their formulation into injectable solutions or transdermal delivery systems. Additionally, studies have begun to investigate its role as a chiral auxiliary in asymmetric synthesis, where its rigid backbone can help direct reactions toward specific enantiomers—a critical factor in many drug formulations.
One particularly innovative application of nonadecane-1,19-diol is in the realm of nanotechnology. Researchers have leveraged its molecular architecture to stabilize colloidal suspensions and enhance the dispersion of nanoparticles. This has significant implications for drug delivery systems, where uniform particle distribution is essential for achieving consistent therapeutic effects. Furthermore, its compatibility with organic semiconductors has opened avenues for its use in flexible electronics, where it can serve as a dielectric material or an additive to improve film formation.
The environmental impact of using nonadecane-1,19-diol has also been carefully evaluated. Unlike some synthetic alternatives that may contribute to pollution or require harsh processing conditions, this compound can be derived from renewable sources through biotechnological methods. Recent advancements in microbial fermentation have made it possible to produce nonadecane-1,19-diol on an industrial scale with minimal environmental footprint. Such developments align with global efforts to promote sustainable chemistry and reduce reliance on fossil-derived materials.
In conclusion, nonadecane-1,19-diol (CAS No. 7268-65-7) represents a versatile compound with broad applications across multiple industries. Its unique combination of hydrophobicity and hydrophilicity, along with its thermal and mechanical properties, makes it indispensable in materials science. As research continues to uncover new uses for this molecule—from enhancing polymer performance to enabling more efficient drug delivery—the importance of nonadecane-1,19-diol is only expected to grow.